molecular formula C9H20N2S B085649 1,3-Dibutyl-2-thiourea CAS No. 109-46-6

1,3-Dibutyl-2-thiourea

Cat. No. B085649
CAS RN: 109-46-6
M. Wt: 188.34 g/mol
InChI Key: KFFQABQEJATQAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3-Dibutyl-2-thiourea has been synthesized and characterized in various studies, highlighting its relevance in chemical synthesis and analysis. A notable synthesis approach involved the creation of 1,3-diisobutyl thiourea, which was characterized using single crystal X-ray diffraction, demonstrating a monoclinic structure with specific unit cell dimensions. This synthesis not only confirms the molecular structure but also provides insights into the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing (Altaf et al., 2015).

Molecular Structure Analysis

The molecular structure of 1,3-Dibutyl-2-thiourea derivatives has been extensively studied using various spectroscopic and computational methods. For instance, NMR spectroscopy and single crystal X-ray diffraction have been pivotal in elucidating the structures of thiourea derivatives, revealing intricate details about their molecular geometry, electronic structure, and intermolecular interactions (Sheena Mary et al., 2016).

Chemical Reactions and Properties

Thioureas, including 1,3-Dibutyl-2-thiourea, participate in various chemical reactions that underscore their versatility in organic synthesis. For example, they have been used as catalysts in enantio- and diastereoselective Michael reactions, highlighting their potential in asymmetric synthesis and the creation of chiral centers (Okino et al., 2005). Furthermore, their role in cycloaddition reactions with donor-acceptor cyclopropanes opens avenues for synthesizing diverse 2-amino-dihydrothiophenes, demonstrating their utility in generating novel heterocyclic compounds (Xie et al., 2019).

Physical Properties Analysis

The physical properties of 1,3-Dibutyl-2-thiourea derivatives, such as solubility, melting point, and crystal structure, have been determined through experimental studies. These properties are crucial for understanding the compound's behavior in different environments and for tailoring its application in various fields of chemistry and materials science.

Chemical Properties Analysis

1,3-Dibutyl-2-thiourea exhibits a range of chemical properties that are essential for its application in synthesis and catalysis. Its reactivity with other chemical entities, ability to form hydrogen bonds, and role as a ligand in coordination chemistry are aspects that have been explored to enhance its utility in creating complex molecular architectures and facilitating chemical transformations.

  • Altaf et al., 2015: Synthesis and crystal structure analysis of 1,3-diisobutyl thiourea (source).
  • Okino et al., 2005: Use in enantioselective Michael reactions (source).
  • Xie et al., 2019: Participation in cycloaddition reactions (source).
  • Sheena Mary et al., 2016: Spectroscopic and computational investigation of thiourea derivatives (source).

Scientific Research Applications

1. Corrosion Inhibition

  • Application Summary: 1,3-Dibutyl-2-thiourea (DBTU) is used as a corrosion inhibitor for carbon steels in highly salted environments .
  • Methods of Application: DBTU is applied to carbon steels in a salted environment (3.5% w/w NaCl) at ambient temperature and pressure . The optimal dose was identified as 50 ppm .
  • Results: DBTU was found to inhibit corrosion effectively. An average of 95.36% of DBTU was found to have an inhibitory effect at a concentration of 50 parts per million .

2. Rubber Vulcanization

  • Application Summary: DBTU is used as an ultra-accelerator for mercaptan-modified CR (1-3phr) in the vulcanization of rubber .
  • Methods of Application: DBTU is added to the rubber during the vulcanization process .
  • Results: DBTU has a vulcanization behavior similar to that of ETU and DETU and disperses easily in rubber .

3. Paints

  • Application Summary: DBTU is used in paints as an anticorrosive .
  • Methods of Application: DBTU is added to the paint during the manufacturing process .

4. Pharmacological Evaluation

  • Application Summary: Thiourea derivatives, including DBTU, have been synthesized and evaluated for their antidiabetic, antibacterial, antioxidant, and anticholinesterase properties .
  • Methods of Application: The compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
  • Results: The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against G6Pase and moderately active against the other selected enzymes used in this study .

5. Microbial Corrosion Inhibition

  • Application Summary: DBTU has been investigated for its inhibiting behavior against microbial corrosion on carbon steels in highly salted environments .
  • Methods of Application: DBTU is applied to carbon steels in a salted environment (3.5% w/w NaCl) at ambient temperature and pressure . The optimal dose was identified as 50 ppm .
  • Results: DBTU works well at low doses for both corrosion and microbial corrosion. It had a little impact on planktonic bacteria and a minor effect on sessile bacteria .

6. Component of Thermocoating

  • Application Summary: DBTU is used in phonecards as a component of the thermocoating sprayed over the optically read layer of the card .
  • Methods of Application: DBTU is added to the thermocoating during the manufacturing process of phonecards .

7. Quantum Chemical Calculations

  • Application Summary: DBTU has been used in quantum chemical calculations to investigate its inhibiting behavior against corrosion and microbiological corrosion on carbon steels .
  • Methods of Application: Quantum chemical computations were used to characterize the surface after DBTU was applied to carbon steels in a salted environment .
  • Results: The findings indicated that inhibitor adsorption is the main source of inhibition procedure. The inhibitor’s thin layer protected the carbon steel surface in highly corrosive salt conditions .

8. Formulation of Corrosion Inhibitors

  • Application Summary: DBTU is used in the formulation of corrosion inhibitors .
  • Methods of Application: DBTU is added to the formulation of corrosion inhibitors .

Safety And Hazards

DBTU is harmful if swallowed and may cause an allergic skin reaction . It is also harmful to aquatic life . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,3-dibutylthiourea
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InChI

InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)
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InChI Key

KFFQABQEJATQAT-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC(=S)NCCCC
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Molecular Formula

C9H20N2S
Record name N,N'-Di-n-butylthiourea
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DSSTOX Substance ID

DTXSID8042187
Record name N,N'-Dibutylthiourea
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Molecular Weight

188.34 g/mol
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Physical Description

Dry Powder, White crystalline powder; [Sovereign Chemical MSDS]
Record name Thiourea, N,N'-dibutyl-
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Vapor Pressure

0.00238 [mmHg]
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Product Name

1,3-Dibutyl-2-thiourea

CAS RN

109-46-6
Record name N,N′-Dibutylthiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
AM Saillenfait, JP Sabate, I Langonne… - … and Applied Toxicology, 1991 - Elsevier
Sprague-Dawley rats were administered ethylenethiourea (ETU), 1,3-dimethyl-2-thiourea (DMT), 1,3-dibutyl-2-thiourea (DBT), or 1,3-diphenyl-2-thiourea (DPT) by gavage from Days 6 …
Number of citations: 16 www.sciencedirect.com
ME Kammüller, C Thomas, JM De Bakker… - International journal of …, 1989 - Elsevier
Low mol. wt compounds were tested in the popliteal lymph node (PLN) assay to study whether PLN reactivity could be related to the ability of the compounds to induce autoimmune …
Number of citations: 84 www.sciencedirect.com
E Fujioka, H Nishihara, K Aramaki - Corrosion science, 1996 - Elsevier
The inhibition of both pit nucleation and growth processes on a previously passivated iron surface in a borate buffer solution containing Cl − by mixtures of various inhibitors was …
Number of citations: 17 www.sciencedirect.com
KLCGA Ellard, AT Hewson… - British Journal of …, 2001 - search.proquest.com
A simple, quick and inexpensive test for smoking status would be useful in a variety of settings. The non-polar barbituric acid derivative 1, 3-dibutyl-2-thiobarbituric acid (DBTB) is …
Number of citations: 15 search.proquest.com
AL de Queiroz Baddini, SP Cardoso, E Hollauer… - Electrochimica …, 2007 - Elsevier
Previous studies have addressed the experimental and theoretical investigation of the inhibition corrosion efficiencies (ICE) of single metal surfaces. Along this line we carried out …
Number of citations: 78 www.sciencedirect.com
H Shi, LT Taylor, EM Fujinari, X Yan - Journal of Chromatography A, 1997 - Elsevier
A new generation sulfur chemiluminescence detection (SCLD) system was interfaced and tested for supercritical fluid chromatography (SFC) with packed columns using 100% SF-CO 2 …
Number of citations: 21 www.sciencedirect.com
A Veamatahau, B Jiang, T Seifert, S Makuta… - Physical Chemistry …, 2015 - pubs.rsc.org
Monodisperse cadmium sulphide (CdS) quantum dots (QDs) with a tunable size from 1.4 to 4.3 nm were synthesized by a non-injection method, and their surface states were …
Number of citations: 273 pubs.rsc.org
LY Cao, JS Taylor, A Sood, D Murray… - Archives of …, 2010 - jamanetwork.com
Background Rubber gloves are one of the most frequent causes of occupational allergic contact dermatitis, especially in health care workers. Observations We describe 23 patients with …
Number of citations: 94 jamanetwork.com
KF Khaled, NS Abdel-Shafi - International Journal of Electrochemical …, 2011 - Citeseer
QSAR studies on the inhibition corrosion efficiencies of twenty three organic compounds on steel surface in hydrochloric acid solutions using several physicochemical descriptors and …
Number of citations: 68 citeseerx.ist.psu.edu
TP Johnston, CR Stringfellow Jr… - The Journal of Organic …, 1962 - ACS Publications
Thomas P. Johnston, Carl R. Stringfellow, Jr., and Anne Gallagher procedure; for example, by the addition of base. 7 The anomalous formation of these ethylene esters has …
Number of citations: 10 pubs.acs.org

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